3-Bromo-2-chloro-4-fluoropyridine

描述

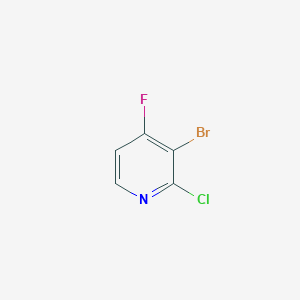

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chloro-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEIWXPQMDFERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349717-04-9 | |

| Record name | 3-bromo-2-chloro-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Key Observations :

- Electronic Effects : The electron-withdrawing nature of halogens in this compound creates a polarized pyridine ring, enhancing its reactivity in nucleophilic aromatic substitution compared to less-halogenated analogs like 2-bromo-4-fluoropyridine .

- Steric Hindrance : The 3-bromo substituent in the target compound introduces steric bulk, which can slow down reactions at the 4-position compared to 4-bromo-2-chloro-3-fluoropyridine .

- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate a structural similarity of 0.82 between this compound and 4-bromo-2-chloro-3-fluoropyridine, reflecting their identical halogen composition but divergent regiochemistry .

Research and Industrial Relevance

This compound is prioritized in drug discovery for its versatility in constructing kinase inhibitors and antiviral agents. For example, it is a precursor in the synthesis of Chlorothiazide-related diuretics, where halogen placement influences binding affinity to carbonic anhydrase . In contrast, 4-bromo-2-chloro-3-fluoropyridine finds niche applications in herbicide development due to its optimized halogen alignment for targeting plant enzymes .

常见问题

Q. What are the optimal synthetic routes for 3-Bromo-2-chloro-4-fluoropyridine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of pyridine derivatives. For example, nucleophilic aromatic substitution (SNAr) using halogenating agents like PCl5 or Br2 under controlled conditions can introduce chlorine and bromine at specific positions. Fluorination may employ agents such as KF or Selectfluor®. Post-synthesis, purity validation requires a combination of techniques:

Q. How can researchers mitigate hazards during handling of this compound?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does halogen positioning (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of halogens modulate reactivity:

- Bromine at C3 : Facilitates Suzuki-Miyaura coupling due to its moderate leaving-group ability .

- Chlorine at C2 : Stabilizes intermediates in Buchwald-Hartwig amination via inductive effects .

- Fluorine at C4 : Enhances electrophilicity at adjacent positions, enabling regioselective functionalization .

Computational studies (e.g., DFT) can predict charge distribution and reactive sites by analyzing frontier molecular orbitals (FMOs) .

Q. What strategies resolve contradictions in bioactivity data for halogenated pyridines across enzymatic assays?

- Methodological Answer : Discrepancies often arise from assay conditions or structural nuances:

- Enzyme Source Variability : Use recombinant enzymes (e.g., human CYP1B1 vs. rodent isoforms) to standardize activity measurements .

- Steric Effects : Compare analogs with halogen repositioning (e.g., C2 vs. C4 substitution reduces steric hindrance in CYP1B1 binding pockets) .

- Metabolic Stability : Pair in vitro assays with in vivo pharmacokinetic studies (e.g., rat models) to assess compound half-life discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target inhibition?

- Methodological Answer : Key SAR-driven approaches include:

- Halogen Scanning : Replace Br/Cl/F with other halogens (e.g., I for enhanced leaving-group capacity) to evaluate IC50 shifts .

- Heterocycle Hybridization : Attach pyridine to steroidal scaffolds (e.g., estrane derivatives) to improve binding affinity to enzymes like CYP1B1 (IC50 down to 0.011 µM) .

- Docking Simulations : Use software like AutoDock to model interactions with target residues (e.g., π-π stacking with Phe residues in CYP1B1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。